molecular formula C14H12N4O2S B214001 N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Katalognummer B214001
Molekulargewicht: 300.34 g/mol
InChI-Schlüssel: ORPAOFUGZREFQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as CP-724714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Overexpression and hyperactivation of EGFR have been implicated in the pathogenesis of various types of cancer, including non-small cell lung cancer (NSCLC), breast cancer, and head and neck cancer. CP-724714 has been shown to inhibit the growth and proliferation of cancer cells in preclinical studies, making it a promising candidate for cancer therapy.

Wissenschaftliche Forschungsanwendungen

N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide inhibits the growth and proliferation of cancer cells in vitro and in vivo. In a study published in the Journal of Medicinal Chemistry, N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide was shown to inhibit the EGFR tyrosine kinase activity with an IC50 value of 10 nM. Another study published in Cancer Research demonstrated that N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide inhibited the growth of NSCLC cells in a dose-dependent manner and induced apoptosis in these cells.

Wirkmechanismus

N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide inhibits the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to the inhibition of cell proliferation and survival. N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to be selective for the EGFR tyrosine kinase and does not inhibit other tyrosine kinases, such as the insulin-like growth factor receptor (IGFR) and the platelet-derived growth factor receptor (PDGFR).
Biochemical and Physiological Effects
N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to induce apoptosis in cancer cells, which is a form of programmed cell death. Apoptosis is a natural process that occurs in healthy cells to eliminate damaged or abnormal cells. N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential use in cancer therapy, making it a well-characterized compound. However, N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the study of N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide. One potential direction is to investigate the use of N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Combination therapy has been shown to be more effective than monotherapy in some cases, and N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide may enhance the efficacy of other cancer therapies. Another potential direction is to investigate the use of N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide in other types of cancer, such as breast cancer and head and neck cancer. Finally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide to improve its effectiveness as a therapeutic agent.

Synthesemethoden

N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide can be synthesized using a multistep process that involves the reaction of 2-cyanophenylboronic acid with 6-methyl-4-oxo-1,4-dihydropyrimidine-2-thiol in the presence of a palladium catalyst. The resulting intermediate is then treated with chloroacetyl chloride to yield the final product. The synthesis of N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been described in detail in several research articles.

Eigenschaften

Produktname

N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Molekularformel

C14H12N4O2S

Molekulargewicht

300.34 g/mol

IUPAC-Name

N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H12N4O2S/c1-9-6-12(19)18-14(16-9)21-8-13(20)17-11-5-3-2-4-10(11)7-15/h2-6H,8H2,1H3,(H,17,20)(H,16,18,19)

InChI-Schlüssel

ORPAOFUGZREFQY-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2C#N

SMILES

CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2C#N

Kanonische SMILES

CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.